Cas no 6285-06-9 (3-Ethyl-1-pentyn-3-ol)

3-Ethyl-1-pentyn-3-ol is a tertiary acetylenic alcohol with the molecular formula C₇H₁₂O. It is characterized by its terminal alkyne and hydroxyl functional groups, making it a versatile intermediate in organic synthesis. The compound is particularly valued for its ability to participate in coupling reactions, such as Sonogashira and click chemistry, due to its reactive alkyne moiety. Its tertiary alcohol structure also enhances stability, reducing unwanted side reactions. This compound finds applications in pharmaceuticals, agrochemicals, and specialty materials, where precise functionalization is required. Its balanced reactivity and stability make it a useful building block for complex molecular architectures.
3-Ethyl-1-pentyn-3-ol structure
3-Ethyl-1-pentyn-3-ol structure
商品名:3-Ethyl-1-pentyn-3-ol
CAS番号:6285-06-9
MF:C7H12O
メガワット:112.16958
MDL:MFCD00014392
CID:46575
PubChem ID:22698

3-Ethyl-1-pentyn-3-ol 化学的及び物理的性質

名前と識別子

    • 3-ethylpent-1-yn-3-ol
    • 3-Ethyl-1-pentyn-3-ol
    • (1-Ethyl-1-hydroxypropyl)acetylene
    • 3-Ethyl-1-pentyne-3-ol
    • 3-Pentanol, 3-ethynyl-
    • Diethylethynylcarbinol
    • NSC5588
    • AKOS009156385
    • 3-Aethyl-pentin-(1)-ol-(3)
    • NSC-5588
    • 4-01-00-02254 (Beilstein Handbook Reference)
    • DTXSID30212018
    • Diaethyl-aethenyl-carbinol [German]
    • Diaethyl-aethenyl-carbinol
    • E0273
    • 3-ethyl-pent-1-yn-3-ol
    • 6285-06-9
    • AI3-23405
    • AS-30242
    • BRN 1740944
    • FT-0615645
    • 3-Aethyl-pentin-(1)-ol-(3) [German]
    • MFCD00014392
    • 3-hydroxy-3-ethyl-1-pentyne
    • 1-PENTYN-3-OL, 3-ETHYL-
    • EN300-195695
    • NS00043866
    • d iethylethynylcarbinol
    • NSC 5588
    • SCHEMBL235810
    • 3-Ethyl-1-pentyn-3-ol, 98.0%
    • EINECS 228-512-1
    • DA-04247
    • DTXCID30134509
    • DB-054307
    • MDL: MFCD00014392
    • インチ: 1S/C7H12O/c1-4-7(8,5-2)6-3/h1,8H,5-6H2,2-3H3
    • InChIKey: PUNRPAWKFTXZIW-UHFFFAOYSA-N
    • ほほえんだ: C#CC(CC)(CC)O
    • BRN: 1740944

計算された属性

  • せいみつぶんしりょう: 112.08900
  • どういたいしつりょう: 112.089
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 8
  • 回転可能化学結合数: 2
  • 複雑さ: 103
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 20.2
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 無色液体
  • 密度みつど: 0.872 g/mL at 20 °C(lit.)
  • ゆうかいてん: -32.2°C
  • ふってん: 138°C
  • フラッシュポイント: 華氏温度:98.6°f< br / >摂氏度:37°C< br / >
  • 屈折率: 1.439
  • すいようせい: Not miscible in water.
  • PSA: 20.23000
  • LogP: 1.17070
  • ようかいせい: 未確定

3-Ethyl-1-pentyn-3-ol セキュリティ情報

  • 記号: GHS02
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H226
  • 警告文: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
  • 危険物輸送番号:UN 1987 3/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 10
  • セキュリティの説明: S16
  • RTECS番号:SC4857000
  • 包装カテゴリ:III
  • 危険レベル:3
  • 包装グループ:III
  • 包装等級:III
  • リスク用語:R10
  • セキュリティ用語:3
  • 危険レベル:3

3-Ethyl-1-pentyn-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D766082-5g
3-Ethyl-1-pentyn-3-ol
6285-06-9 98%
5g
$305 2024-06-07
Apollo Scientific
OR925228-1g
3-Ethyl-1-pentyn-3-ol
6285-06-9 95%
1g
£90.00 2025-02-20
abcr
AB174249-5 g
3-Ethyl-1-pentyn-3-ol, 98%; .
6285-06-9 98%
5 g
€83.50 2023-07-20
abcr
AB174249-25 g
3-Ethyl-1-pentyn-3-ol, 98%; .
6285-06-9 98%
25 g
€239.00 2023-07-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E914750-1ml
3-Ethyl-1-pentyn-3-ol
6285-06-9 97.0%(GC)
1ml
¥257.40 2022-01-11
SHANG HAI XIAN DING Biotechnology Co., Ltd.
TT363-5ml
3-Ethyl-1-pentyn-3-ol
6285-06-9 97.0%(GC)
5ml
¥912.0 2022-05-30
Enamine
EN300-195695-10.0g
3-ethylpent-1-yn-3-ol
6285-06-9 95%
10g
$431.0 2023-06-03
Enamine
EN300-195695-0.5g
3-ethylpent-1-yn-3-ol
6285-06-9 95%
0.5g
$53.0 2023-09-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
TT363-1ml
3-Ethyl-1-pentyn-3-ol
6285-06-9 97.0%(GC)
1ml
¥265.0 2022-05-30
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
723800-5G
3-Ethyl-1-pentyn-3-ol
6285-06-9 98.0%
5G
¥1121.05 2022-02-24

3-Ethyl-1-pentyn-3-ol 関連文献

3-Ethyl-1-pentyn-3-olに関する追加情報

3-Ethyl-1-pentyn-3-ol: A Comprehensive Overview

3-Ethyl-1-pentyn-3-ol, also known by its CAS registry number CAS No 6285-06-9, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmaceutical research. This compound, classified as a terminal alkyne alcohol, exhibits unique chemical properties due to the presence of both a hydroxyl group and a triple bond within its molecular structure. The combination of these functional groups makes it an invaluable building block in various chemical reactions and applications.

Recent advancements in synthetic chemistry have highlighted the potential of 3-Ethyl-1-pentyn-3-ol as a key intermediate in the construction of complex molecules. Researchers have explored its role in click chemistry, where it serves as a reactive component in the formation of stable covalent bonds. This property is particularly advantageous in drug discovery, where the rapid assembly of bioactive compounds is crucial. The compound's ability to participate in copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions has been extensively studied, demonstrating its utility in creating diverse scaffolds for medicinal chemistry.

In addition to its role in medicinal chemistry, 3-Ethyl-1-pentyn-3-ol has found applications in polymer science. Its triple bond allows for the formation of cross-linked polymers with enhanced mechanical properties. Recent studies have focused on its use as a monomer in the synthesis of stimuli-responsive polymers, which exhibit reversible changes in their physical properties under external stimuli such as temperature or pH. These polymers hold promise for applications in drug delivery systems and smart materials.

The synthesis of 3-Ethyl-1-pentyn-3-ol has been optimized through various methodologies, with a particular emphasis on environmentally friendly approaches. Green chemistry principles have guided the development of catalytic systems that minimize waste and reduce energy consumption during production. For instance, the use of transition metal catalysts such as palladium and rhodium has enabled efficient coupling reactions to produce this compound with high yields and selectivity.

The physical and chemical properties of CAS No 6285-06-9 are well-documented, with a boiling point of approximately 75°C under standard conditions. Its solubility profile indicates moderate solubility in common organic solvents such as dichloromethane and ethyl acetate, making it suitable for various solution-phase reactions. The compound's stability under thermal conditions has also been investigated, revealing its resistance to decomposition at elevated temperatures up to 150°C.

In terms of toxicity and environmental impact, recent studies have assessed the ecotoxicological effects of 3-Ethyl-1-pentyn-3-ol. Results indicate low acute toxicity to aquatic organisms, suggesting that it poses minimal risk to aquatic ecosystems when used responsibly. However, further research is needed to evaluate its long-term effects and biodegradation pathways under various environmental conditions.

The growing interest in sustainable chemistry has led to investigations into the biocatalytic synthesis of CAS No 6285-06-9. Enzymatic methods using alcohol dehydrogenases have shown potential for producing this compound from renewable feedstocks, aligning with global efforts to transition toward greener chemical processes.

In conclusion, 3-Ethyl-1-pentyn-3-Ol, or CAS No 6285-06-, stands as a testament to the ever-evolving landscape of modern organic chemistry. Its unique combination of functional groups, coupled with advancements in synthetic methodologies and applications across diverse fields, underscores its significance as a valuable tool for researchers and industry professionals alike.

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